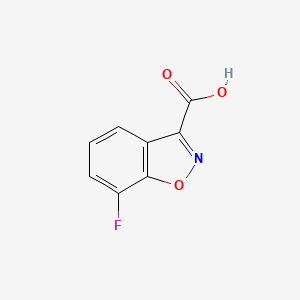
Fmoc-l-cys-nh2
説明
Fmoc-L-Cys-NH2, also known as N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-cysteine amide, is a very acid labile resin, which enables the synthesis of peptide amides without the use of amide linkers . It is used in peptide synthesis and protein science .
Synthesis Analysis
The Fmoc group is widely used for N-protection of the α-amino group in Solid Phase Peptide Synthesis (SPPS). The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is rapidly removed by base .Molecular Structure Analysis
The relative contribution of π-stacking and H-bonding interactions can be regulated by the nature of X, resulting in tuneable nanoscale morphologies .Chemical Reactions Analysis
Protecting group chemistry for the cysteine thiol group has enabled a vast array of peptide and protein chemistry over the last several decades. Increasingly sophisticated strategies for the protection, and subsequent deprotection, of cysteine have been developed .Physical And Chemical Properties Analysis
Fmoc-L-Cys-NH2 is a white to off-white powder with a molecular weight of 342.40 g/mol . It is highly fluorescent, making it suitable for analysis by reversed phase HPLC .科学的研究の応用
Peptide Synthesis
Fmoc-L-Cys-NH2: plays a crucial role in the synthesis of peptides. The Fmoc group protects the amino acid during the coupling process, ensuring that the cysteine residue is incorporated accurately without unwanted side reactions. This is particularly important for creating peptides with precise disulfide bridges, which are essential for the correct folding and function of many biologically active peptides .
Protein Semisynthesis
In protein semisynthesis, Fmoc-L-Cys-NH2 is used to modify proteins post-translationally. This method allows for the introduction of unnatural amino acids or probes into specific sites within a protein, enabling the study of protein structure, function, and interactions .
Peptide/Protein Labelling
The thiol group of cysteine is a common site for labelling peptides and proteins with fluorescent tags or other probes. Fmoc-L-Cys-NH2 provides a protected form of cysteine that can be deprotected once the peptide or protein is synthesized, allowing for site-specific labelling .
Development of Cysteine Protecting Groups
Research into new cysteine protecting groups often utilizes Fmoc-L-Cys-NH2. These studies aim to improve the stability and selectivity of protecting groups, which is vital for synthesizing complex peptides and proteins with multiple cysteine residues .
Acid Lability Studies
The Fmoc group is acid-labile, meaning it can be removed under acidic conditions. Studying the acid lability of various protecting groups, including Fmoc, helps researchers understand how to best remove them without damaging the peptide or protein .
Supramolecular Chemistry
Fmoc-L-Cys-NH2 can be used to create supramolecular structures. The Fmoc group contributes to the formation of these structures through π-stacking interactions, which are essential for developing nanoscale materials and devices .
Solid Phase Peptide Synthesis (SPPS)
In SPPS, Fmoc-L-Cys-NH2 is used to protect the cysteine residue on a solid support. This technique is widely used for the rapid synthesis of peptides and can be automated for high-throughput production .
Bioconjugation Techniques
Fmoc-L-Cys-NH2 is instrumental in bioconjugation strategies. It allows for the selective attachment of molecules to cysteine residues in peptides and proteins, which is useful for creating targeted therapeutics and diagnostics .
Safety And Hazards
将来の方向性
特性
IUPAC Name |
9H-fluoren-9-ylmethyl N-[(2R)-1-amino-1-oxo-3-sulfanylpropan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S/c19-17(21)16(10-24)20-18(22)23-9-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16,24H,9-10H2,(H2,19,21)(H,20,22)/t16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNQILYKUOWQTEZ-INIZCTEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CS)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CS)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601138925 | |
| Record name | 9H-Fluoren-9-ylmethyl N-[(1R)-2-amino-1-(mercaptomethyl)-2-oxoethyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601138925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-l-cys-nh2 | |
CAS RN |
623177-62-8 | |
| Record name | 9H-Fluoren-9-ylmethyl N-[(1R)-2-amino-1-(mercaptomethyl)-2-oxoethyl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=623177-62-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9H-Fluoren-9-ylmethyl N-[(1R)-2-amino-1-(mercaptomethyl)-2-oxoethyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601138925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



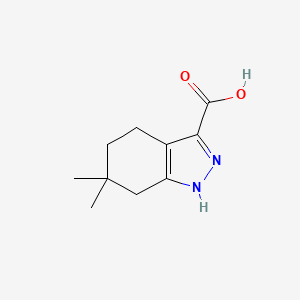
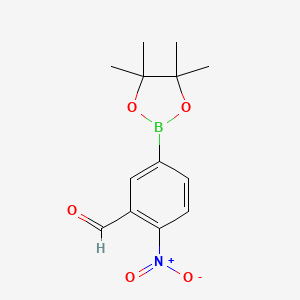

![9-([1,1'-Biphenyl]-3-yl)-9H-carbazole](/img/structure/B1442678.png)
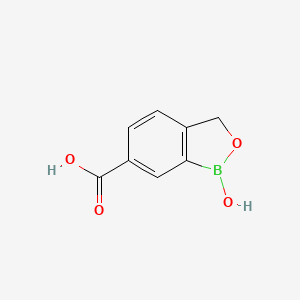

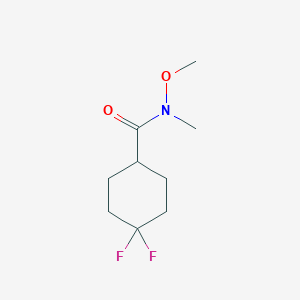

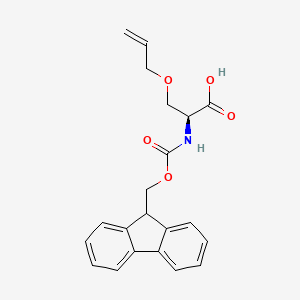
![Piperazine, 1-cyclohexyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-](/img/structure/B1442691.png)
![9-Azabicyclo[3.3.1]non-9-yloxy](/img/structure/B1442692.png)
![5-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde](/img/structure/B1442693.png)

